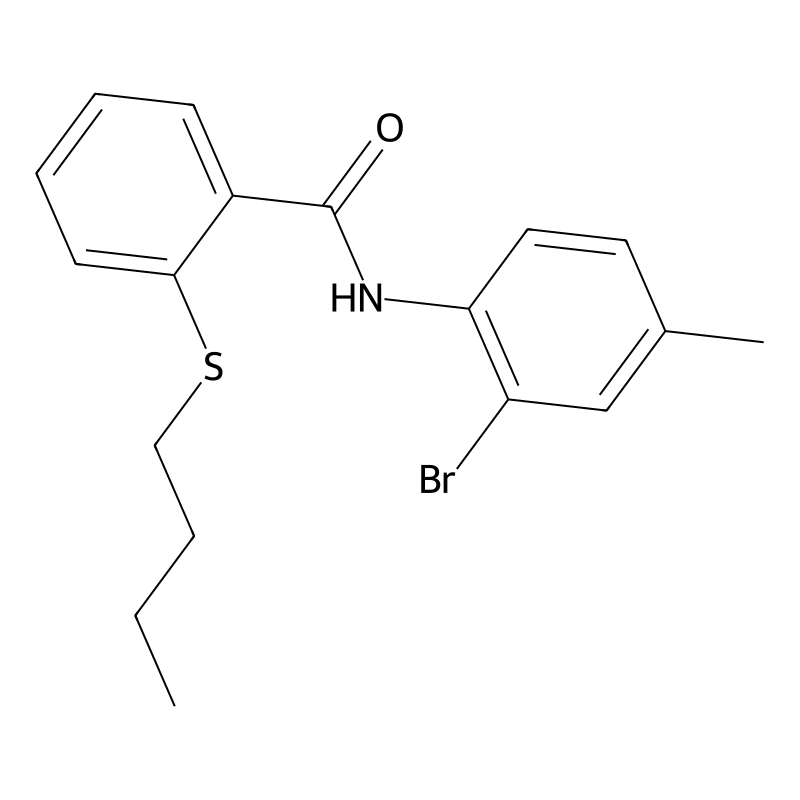

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Biological Activity: Studies exploring the potential biological activity of this molecule might not have been published or deposited in public databases yet.

- Patent Literature: It's possible that N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide is mentioned in patent applications describing its synthesis or potential use in various applications. You can search for relevant patents through US Patent and Trademark Office: or European Patent Office: .

Further Exploration:

If you have a particular research interest related to N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide, consider these options:

- Scientific Databases: Search for similar molecules with known biological activities in scientific databases like PubChem () or SciFinder.

- Chemical Suppliers: Some chemical suppliers might offer this compound and provide information about its potential applications based on its structure or similar molecules.

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide is a compound characterized by its unique structure, which includes a brominated aromatic ring and a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 332.27 g/mol. The compound features a butylsulfanyl group attached to a benzamide, which is significant for its potential applications in medicinal chemistry and material sciences.

The reactivity of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. For instance, reactions with nucleophiles such as amines or thiols can lead to the formation of various derivatives. Additionally, the benzamide moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

The synthesis of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide may involve several steps:

- Bromination: The starting material, 4-methylphenol, can be brominated at the ortho position using bromine or a brominating agent.

- Formation of Benzamide: The bromo compound can then be reacted with butylamine to form the corresponding benzamide.

- Sulfanylation: The introduction of the butylsulfanyl group can be achieved through nucleophilic substitution reactions using a suitable sulfanyl reagent.

These steps may require optimization for yield and purity, depending on the desired application.

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide has potential applications in:

- Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting specific diseases.

- Material Science: Its unique chemical properties could be harnessed in creating novel materials with specific functionalities.

Interaction studies involving N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide are crucial for understanding its mechanism of action and potential side effects. Preliminary studies may focus on its binding affinity to various biological targets, including enzymes and receptors. These interactions can provide insight into its therapeutic potential and help identify any toxicological concerns.

Several compounds share structural similarities with N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-bromo-4-methylphenyl)acetamide | Contains an acetamide group instead of benzamide | |

| N-(2-bromo-4-methylphenyl)butyramide | Has a butyramide structure, differing in carbon chain length | |

| 2-Bromo-4-tert-butylphenol | Features a tert-butyl group instead of butylsulfanyl |

These comparisons illustrate how variations in functional groups and side chains can influence the properties and potential applications of similar compounds. N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide stands out due to its unique combination of a sulfanyl group and brominated aromatic structure, which may offer distinct advantages in specific applications within medicinal chemistry and material science.